molecular formula C7H7NO4 B1628637 3-Amino-2,5-dihydroxybenzoic acid CAS No. 98279-58-4

3-Amino-2,5-dihydroxybenzoic acid

Cat. No.: B1628637
CAS No.: 98279-58-4
M. Wt: 169.13 g/mol
InChI Key: CSUJPDBGUZBXIV-UHFFFAOYSA-N
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Description

3-Amino-2,5-dihydroxybenzoic acid is a derivative of hydroxybenzoic acid, which is a type of phenolic acid This compound is characterized by the presence of an amino group and two hydroxyl groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2,5-dihydroxybenzoic acid can be achieved through several methods. One common approach involves the nitration of 2,5-dihydroxybenzoic acid followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be performed using hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. For example, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the purification of the final product can be achieved through crystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2,5-dihydroxybenzoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form quinones.

    Reduction: The amino group can be reduced to form an amine.

    Substitution: The amino and hydroxyl groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Electrophiles such as acyl chlorides or alkyl halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce various derivatives with different functional groups attached to the benzene ring.

Scientific Research Applications

3-Amino-2,5-dihydroxybenzoic acid has numerous applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It can be used in studies related to enzyme inhibition and protein interactions.

    Medicine: The compound has potential therapeutic applications due to its antioxidant properties.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-Amino-2,5-dihydroxybenzoic acid involves its interaction with various molecular targets. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the amino group can form covalent bonds with nucleophiles. These interactions can affect cellular signaling pathways and enzyme activities, leading to various biological effects.

Comparison with Similar Compounds

3-Amino-2,5-dihydroxybenzoic acid can be compared with other hydroxybenzoic acids, such as:

  • 2,3-Dihydroxybenzoic acid (Pyrocatechuic acid)
  • 2,4-Dihydroxybenzoic acid (β-Resorcylic acid)
  • 2,5-Dihydroxybenzoic acid (Gentisic acid)
  • 2,6-Dihydroxybenzoic acid (γ-Resorcylic acid)
  • 3,4-Dihydroxybenzoic acid (Protocatechuic acid)
  • 3,5-Dihydroxybenzoic acid (α-Resorcylic acid)
  • 3,4,5-Trihydroxybenzoic acid (Gallic acid)

Compared to these compounds, this compound is unique due to the presence of both amino and hydroxyl groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

3-amino-2,5-dihydroxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO4/c8-5-2-3(9)1-4(6(5)10)7(11)12/h1-2,9-10H,8H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUJPDBGUZBXIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(=O)O)O)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40620862
Record name 3-Amino-2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98279-58-4
Record name 3-Amino-2,5-dihydroxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40620862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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